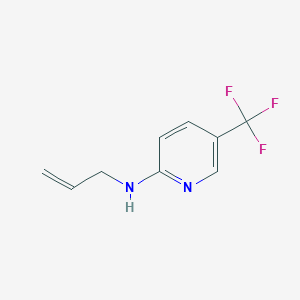![molecular formula C14H15N3O3 B4238433 N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide
Descripción general
Descripción
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide, also known as UK-5099, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of mitochondrial pyruvate carrier (MPC), a protein that plays a crucial role in cellular metabolism.
Mecanismo De Acción
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide acts as a competitive inhibitor of MPC, binding to the carrier protein and preventing the transport of pyruvate into the mitochondria. This inhibition leads to a decrease in the production of ATP through oxidative phosphorylation, which can have significant effects on cellular metabolism.
Biochemical and Physiological Effects:
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of MPC by N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can lead to a decrease in cellular respiration and ATP production, which can affect various cellular processes. Studies have shown that N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can inhibit cancer cell growth, reduce insulin secretion, and impair muscle function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent inhibitor of MPC and can be used to study the effects of altered mitochondrial metabolism on cellular processes. However, N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide also has some limitations. It is a relatively expensive compound and may not be readily available for all researchers. Additionally, the effects of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide on cellular metabolism can be complex and may require careful interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide. One area of interest is the potential use of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide as a therapeutic agent for cancer treatment. Studies have shown that inhibition of MPC by N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can inhibit cancer cell growth, and further research is needed to explore the potential of this compound as a cancer therapy. Additionally, further research is needed to understand the effects of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide on various cellular processes, including muscle function and insulin secretion. Finally, the development of new MPC inhibitors may provide additional tools for studying the role of mitochondrial metabolism in cellular processes.
Aplicaciones Científicas De Investigación
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has been widely used in scientific research to study the role of MPC in cellular metabolism. It has been shown to inhibit the transport of pyruvate into the mitochondria, which leads to a decrease in cellular respiration and ATP production. This inhibition has been used to study the effects of altered mitochondrial metabolism on various cellular processes, including cancer cell growth, insulin secretion, and muscle function.
Propiedades
IUPAC Name |
N-[3-(furan-2-carbonylamino)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-5-1-2-7-15-11)16-8-4-9-17-14(19)12-6-3-10-20-12/h1-3,5-7,10H,4,8-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBGPLJQBGUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4238350.png)

![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)
![9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)
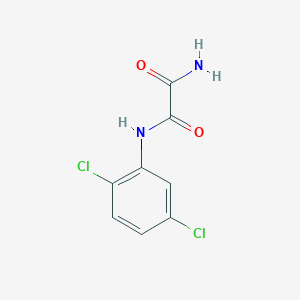
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)
![3-[(4-chlorophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238382.png)
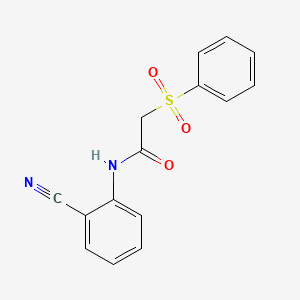
![7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4238407.png)
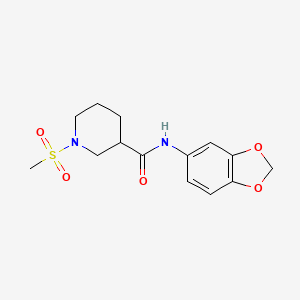
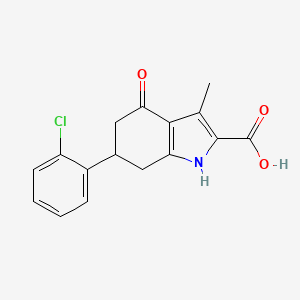
![3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride](/img/structure/B4238425.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4238441.png)
